Axinylsterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axinylsterol is a biochemical.
Scientific Research Applications
Drug Discovery and Development : Drug research, including the discovery of new compounds such as Axinylsterol, often involves understanding molecular biology and genomic sciences. This area has seen significant advancements due to the rise of recombinant proteins and monoclonal antibodies, enriching therapeutic options (Drews, 2000).
PET in Drug Research : Positron Emission Tomography (PET) is increasingly used to assess the pharmacokinetic and pharmacodynamic properties of drugs. This approach is valuable in both human and animal studies and can provide insights into effective doses, duration of drug action, and potential interactions (Fowler et al., 1999).
Limitations of Animal Studies in Predicting Toxicity : It's important to consider the limitations of animal studies in drug research, as they may not always accurately predict human toxicity. This highlights the need for alternative research methods and a more nuanced approach to drug development (Norman, 2019).
Ethics of Animal Research : Ethical considerations are a significant part of drug research. The debate on the use of animals in scientific and medical research underscores the need for responsible and humane research practices (Festing & Wilkinson, 2007).
Translational Research and Personalized Medicine : The path to personalized medicine, which could be relevant to specific applications of this compound, involves the application of basic scientific findings to clinical practice. This is a key aspect of translational research, driving progress in patient care (Hamburg & Collins, 2010).
Properties
CAS No. |
151606-24-5 |
---|---|
Molecular Formula |
C28H42O3 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(2R,3E,5S)-5,6-dimethylhepta-3,6-dien-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol |
InChI |
InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,19-24,29H,1,9-14,17H2,2-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 |
InChI Key |
MSFASZXZLNRTBR-KGHQQZOUSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |
SMILES |
CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C |
Canonical SMILES |
CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,8-epidioxyergosta-6,22,25-trien-3-ol axinylsterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.